Antibacterial Agents: Dihydrotriazine derivatives bearing quinoline and azetidine moieties showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria []. This suggests the potential of 3-((2-chlorobenzyl)oxy)azetidine or its derivatives as scaffolds for developing novel antibacterial agents.
Antifungal Agents: Imidazole derivatives containing a (3-chlorobenzyl)oxy group, structurally similar to 3-((2-chlorobenzyl)oxy)azetidine, demonstrated significant antifungal activity []. This highlights the possibility of exploring the antifungal potential of 3-((2-chlorobenzyl)oxy)azetidine and its analogs.
Sphingosine-1-Phosphate (S1P) Receptor Modulators: Azetidine derivatives play a crucial role in developing S1P receptor modulators for treating autoimmune diseases. Compounds like siponimod (BAF312) and ceralifimod (ONO-4641), containing azetidine rings in their structures [, ], demonstrate the importance of this scaffold in medicinal chemistry. Investigating the potential of 3-((2-chlorobenzyl)oxy)azetidine as a starting point for designing novel S1P receptor modulators could be promising.
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: Research focusing on developing MCHR1 antagonists for treating obesity led to the discovery of potent and orally bioavailable compounds containing imidazo[1,2-a]pyridine rings []. This finding suggests the potential of exploring similar heterocyclic scaffolds, including 3-((2-chlorobenzyl)oxy)azetidine, for designing new MCHR1 antagonists.
Compound Description: BDF 9148 is a cardiotonic agent that modifies cardiac sodium channels. It increases the contractile force of guinea pig atria and papillary muscles. [, ]
Compound Description: DPI 201-106 is another cardiotonic agent known to modify cardiac sodium channels, similar to BDF 9148. It also demonstrates positive inotropic effects. []
Relevance: DPI 201-106 is structurally related to 3-((2-Chlorobenzyl)oxy)azetidine through its inclusion of an azetidine-like ring system. Instead of the four-membered azetidine, DPI 201-106 features a six-membered piperazine ring with a benzhydryl substituent at the nitrogen. This structural similarity suggests potential overlap in their pharmacological activity. []
Compound Description: BMS-820132 is a "partial" glucokinase (GK) activator investigated for the treatment of type 2 diabetes. It shows promising efficacy in improving glucose homeostasis while mitigating the risk of hypoglycemia associated with full GK activators. [, ]
Compound Description: This compound is described as a potential therapeutic agent for insulin-independent diabetes and obesity. []
Relevance: Similar to BMS-820132, this compound shares the azetidine-1-carbonyl-pyrazine moiety with 3-((2-Chlorobenzyl)oxy)azetidine, indicating a potential shared target or mechanism related to diabetes and obesity treatment. []
Compound Description: This compound exhibits potent H1-antihistamine activity and mast cell stabilizing properties. It showed significant antagonistic activity against histamine in guinea pig ileum and inhibited histamine release in rat passive peritoneal anaphylaxis tests. []
Relevance: While this compound features a piperazine ring instead of an azetidine like 3-((2-Chlorobenzyl)oxy)azetidine, both share a 4-chlorobenzyl substituent attached to the nitrogen atom. This structural similarity suggests that the 4-chlorobenzyl group may be a pharmacophore for interacting with certain biological targets. []
Compound Description: This compound is a CCR1 antagonist investigated for its potential in treating respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma. [, , ]
Relevance: While this compound incorporates a piperidine ring instead of an azetidine like 3-((2-Chlorobenzyl)oxy)azetidine, both compounds share a 4-chlorobenzyl substituent on the nitrogen atom. This common structural motif suggests that this group may be important for interacting with specific biological targets, potentially including CCR1. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.